4-(4-Methylphenyl)-1,3-dioxane
Description
Significance of 1,3-Dioxane (B1201747) Ring Systems in Organic Chemistry
The 1,3-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms at the first and third positions. wikipedia.org This structural unit is of considerable importance in organic synthesis and the study of natural products. thieme-connect.de One of the primary applications of the 1,3-dioxane moiety is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.de Their stability under basic, reductive, and oxidative conditions makes them ideal for safeguarding these functional groups while other parts of a molecule undergo transformation. thieme-connect.de
Furthermore, the conformational analysis of 1,3-dioxanes has been a subject of intense study. Like cyclohexane, they predominantly adopt a chair-like conformation. thieme-connect.de The presence of the two oxygen atoms, however, introduces distinct stereoelectronic effects that influence the reactivity and stability of the ring and its substituents. thieme-connect.deacs.org The 1,3-dioxane framework is also found in various natural products, highlighting its role in biological systems. thieme-connect.de
Structural Features and Core Framework of 4-(4-Methylphenyl)-1,3-Dioxane
The compound this compound is a substituted derivative of the basic 1,3-dioxane structure. Its core framework consists of the six-membered 1,3-dioxane ring. Attached to the fourth carbon atom of this ring is a 4-methylphenyl group, also known as a p-tolyl group. This substituent significantly influences the compound's properties. The phenyl group, an aromatic ring, introduces rigidity and can participate in various electronic interactions. The methyl group attached to this phenyl ring further modifies its electronic and steric characteristics.
The specific arrangement of these components gives this compound its unique identity and dictates its chemical behavior. While detailed experimental data on this specific compound is not extensively documented in readily available literature, its properties can be inferred from the behavior of related 1,3-dioxane derivatives. ontosight.ai
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 1200-73-3 |
This table is based on data from available chemical databases.
Scope and Contemporary Research Perspectives on this compound
Research on 1,3-dioxane derivatives is ongoing and multifaceted. While specific research focused solely on this compound is not widely published, the broader class of compounds is explored for various applications. Dioxane derivatives serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.aichemimpex.com They are also investigated in material science for the creation of polymers and other materials with specific desired properties. ontosight.aichemimpex.com
The study of compounds like this compound contributes to a deeper understanding of reaction mechanisms, stereochemistry, and the influence of substituents on the reactivity of the 1,3-dioxane ring. Future research may explore the potential of this specific compound in areas such as asymmetric synthesis, where the chiral center at the fourth carbon could be exploited, or in the development of novel materials where the properties of the 4-methylphenyl group can be tailored for specific functions. The synthesis and study of such derivatives are fundamental to advancing the field of organic chemistry and discovering new applications for this versatile class of compounds.
Structure
3D Structure
Properties
CAS No. |
1078-29-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)11-6-7-12-8-13-11/h2-5,11H,6-8H2,1H3 |
InChI Key |
UCICIPHKADFKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCOCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methylphenyl 1,3 Dioxane and Its Analogs
Direct Synthetic Pathways to 4-(4-Methylphenyl)-1,3-Dioxane
The most direct methods for synthesizing this compound typically involve the reaction of a styrene (B11656) derivative with an aldehyde, most commonly formaldehyde (B43269). These reactions are generally acid-catalyzed and fall under the umbrella of the Prins reaction.
Prins Reaction Strategies for 1,3-Dioxane (B1201747) Formation
The Prins reaction is a powerful tool for the formation of 1,3-dioxanes and other oxygen-containing heterocycles. wikipedia.org It involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org In the context of synthesizing this compound, the key starting materials are 4-methylstyrene (B72717) and formaldehyde.
The reaction is typically carried out in the presence of a protic acid, such as sulfuric acid, or a Lewis acid. wikipedia.org The outcome of the Prins reaction is highly dependent on the reaction conditions. For instance, in the presence of water and a protic acid, the reaction can yield a 1,3-diol. However, when water is absent and an excess of formaldehyde is used, the primary product is the corresponding 1,3-dioxane. wikipedia.org The reaction between styrene and formaldehyde to produce 4-phenyl-m-dioxane is a well-established example of this transformation. wikipedia.org
An enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde has been developed using chiral imino-imidodiphosphate (iIDP) Brønsted acid catalysts. nih.gov This method allows for the synthesis of enantioenriched 1,3-dioxanes, which can be subsequently converted to optically active 1,3-diols. nih.gov
Catalytic Approaches in Dioxane Ring Closure
A variety of catalysts have been investigated to improve the efficiency and selectivity of the Prins cyclization for 1,3-dioxane synthesis. These include both homogeneous and heterogeneous catalysts.
Heterogeneous solid acid catalysts, such as ZnAlMCM-41, have been shown to be effective and reusable for the synthesis of 1,3-dioxanes from olefins and paraformaldehyde. rsc.org Other nanoporous catalysts like AlMCM-41, ZnMCM-41, USY, Hβ, HZSM-5, and H-mordenite have also been studied for this transformation. rsc.org Phosphotungstic acid has been identified as a highly effective catalyst for the Prins condensation of styrene with formalin in water, achieving high conversion and selectivity to 4-phenyl-1,3-dioxane (B1205455). researchgate.net Other catalysts explored for this reaction include concentrated sulfuric acid, HZSM-5 zeolite, and sulfonated resin CT-252. researchgate.net
The use of BF3·Et2O as a catalyst has been shown to reduce reaction time and temperature in the synthesis of 4-aryl-1,3-dioxanes. researchgate.net Additionally, iodine has been found to be an effective reagent for the cross-coupling of olefins with aldehydes to produce 4-substituted 1,3-dioxane derivatives with high selectivity. researchgate.net
Synthesis of Related 1,3-Dioxane Derivatives Featuring 4-Methylphenyl Moieties
The versatility of the 1,3-dioxane scaffold allows for the synthesis of a wide range of derivatives with diverse functionalities. This section focuses on the preparation of 1,3-dioxane-4,6-diones, carboxylic acid derivatives, and the application of multicomponent reactions to construct these heterocyclic systems.
Formation of Substituted 1,3-Dioxane-4,6-diones
Substituted 1,3-dioxane-4,6-diones, often derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), are valuable intermediates in organic synthesis. wikipedia.orgclockss.org These compounds can be synthesized through the condensation of an aldehyde with Meldrum's acid or a related 1,3-dicarbonyl compound. clockss.orgnih.gov
The Knoevenagel condensation of aromatic aldehydes with 1,3-dioxane-4,6-dione (B14002328), followed by a Michael addition, can produce 5,5'-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org This reaction can be catalyzed by various bases such as NaOH, KOH, piperidine, and Et3N, or by proline. clockss.org An environmentally friendly approach utilizes gluconic acid aqueous solution as both a solvent and catalyst for this transformation. clockss.org
The synthesis of 5-aryl Meldrum's acid derivatives can be achieved by reacting Meldrum's acid with triaryl bismuth triacetates. clockss.org
Table 1: Synthesis of 5,5'-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) Derivatives
| Aldehyde | 1,3-Dioxane-4,6-dione | Product | Yield (%) |
|---|---|---|---|
| Aromatic Aldehydes | 2,2-butylidene-1,3-dioxane-4,6-dione | 5,5'-((Aryl)methylene)bis(2,2-butylidene-1,3-dioxane-4,6-dione) | Good to High |
| Aromatic Aldehydes | 2,2-pentylidene-1,3-dioxane-4,6-dione | 5,5'-((Aryl)methylene)bis(2,2-pentylidene-1,3-dioxane-4,6-dione) | Good to High |
Data sourced from a study on the synthesis of these derivatives in gluconic acid aqueous solution. clockss.org
Synthesis of Carboxylic Acid Derivatives of 1,3-Dioxane
Carboxylic acid derivatives of 1,3-dioxane are important synthetic intermediates. One approach to their synthesis involves the reaction of a 1,3-dioxane-4,6-dione derivative with formic acid. google.com For example, reacting a 2-phenyl-1,3-dioxane-4,6-dione (B3051925) with an aldehyde in the presence of formic acid can yield the corresponding carboxylic acid. google.com
A palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids has been reported for the synthesis of benzylboronates. acs.orgacs.org This methodology has been applied to 4-methylphenyl acetic acid, which, upon reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, yields 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane. acs.org
Multicomponent Reaction (MCR) Strategies for Dioxane Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govepfl.ch While direct MCRs for the synthesis of this compound are not extensively documented, the principles of MCRs are applied in the synthesis of related heterocyclic systems that may share structural motifs.
For instance, the Biginelli reaction, a well-known MCR, is used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While not directly yielding a dioxane, this demonstrates the potential of MCRs in creating complex heterocyclic structures from simple precursors.
The tandem Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione, as mentioned previously, can also be considered a multicomponent-like process, as it involves the sequential reaction of multiple components to build a more complex structure. clockss.org
Derivatization and Functionalization of the Phenyl Substituent
The structural motif of this compound offers avenues for synthetic modification, primarily centered on the functionalization of its 4-methylphenyl substituent. These derivatization strategies allow for the introduction of diverse chemical functionalities, enabling the creation of a broad spectrum of analogs with tailored properties.
A principal route for derivatization involves the oxidation of the benzylic methyl group . This transformation converts the methyl group into other oxygen-containing functionalities. For instance, controlled oxidation can yield the corresponding aldehyde, 4-(1,3-dioxan-4-yl)benzaldehyde, or further oxidation under more vigorous conditions using strong oxidizing agents can produce 4-(1,3-dioxan-4-yl)benzoic acid. This carboxylic acid derivative serves as a versatile intermediate, readily undergoing subsequent reactions such as esterification or amidation to generate a wide array of functionalized analogs.
Another key functionalization strategy is halogenation of the methyl group . Benzylic bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting 4-(4-(bromomethyl)phenyl)-1,3-dioxane is a highly reactive intermediate, susceptible to nucleophilic substitution. This allows for the introduction of various nucleophiles, including cyanides, azides, and amines, thereby installing a range of different functional groups onto the phenyl ring.
Furthermore, electrophilic aromatic substitution on the phenyl ring itself presents another pathway for derivatization. Reactions such as nitration or halogenation can introduce substituents at the ortho and meta positions relative to the 1,3-dioxane moiety. The regiochemical outcome of these substitutions is governed by the directing effects of the existing alkyl and dioxane substituents.
The core dioxane structure can also be a site for functionalization. For instance, nickel-catalyzed oxidative C(sp³)–H arylation has been demonstrated for the direct functionalization of 1,4-dioxane, suggesting that similar strategies could potentially be applied to the 1,3-dioxane ring, although this would represent a more challenging transformation. nih.gov
Finally, palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids represents a modern method to synthesize benzylboronates. acs.org Applying this to a derivative like 2-(4-(1,3-dioxan-4-yl)phenyl)acetic acid could yield the corresponding benzylboronate ester, a valuable building block in cross-coupling reactions.
Reaction Conditions and Catalysis in 1,3-Dioxane Synthesis
Acid-Catalyzed Processes
Acid catalysis is the cornerstone for the formation of 1,3-dioxanes. wikipedia.orgchemicalbook.com The reaction mechanism involves the protonation of the carbonyl oxygen of the aldehyde (e.g., 4-methylbenzaldehyde) by an acid catalyst. This activation step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of the 1,3-diol (e.g., 1,3-propanediol). A subsequent intramolecular cyclization involving the second hydroxyl group, followed by the elimination of a water molecule, yields the six-membered 1,3-dioxane ring.
A variety of strong Brønsted acids are traditionally employed for this purpose, including mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic sulfonic acids such as p-toluenesulfonic acid (PTSA). google.comorganic-chemistry.orgnih.govgoogle.com Lewis acids can also catalyze this transformation. wikipedia.orgchemicalbook.com Since the reaction is an equilibrium process, the removal of the water byproduct is critical to drive the reaction towards the product side and achieve high yields. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. organic-chemistry.org
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (PTSA) | Strong proton donors, effective catalysts, often require water removal. google.comorganic-chemistry.orgnih.govgoogle.com |
| Lewis Acids | Boron trifluoride (BF₃), Zinc chloride (ZnCl₂) | Accept electron pairs, activate the carbonyl group. wikipedia.orgchemicalbook.com |
Application of Specific Catalysts (e.g., Montmorillonite, Organic Acids)
To circumvent issues associated with strong, corrosive mineral acids, such as difficult separation and environmental concerns, significant research has focused on developing milder and more sustainable catalytic systems.
Montmorillonite Clays (B1170129) : These naturally occurring aluminosilicate (B74896) clays, particularly acidic forms like Montmorillonite K-10, have proven to be highly effective heterogeneous catalysts for organic transformations, including acetalization. nih.govnih.govnih.govresearchgate.net Montmorillonite clays possess both Brønsted and Lewis acid sites on their surfaces, which facilitate the reaction under mild conditions. researchgate.net Their advantages are numerous: they are inexpensive, non-corrosive, easy to handle, and can be readily separated from the reaction mixture by simple filtration and reused multiple times without significant loss of activity. nih.govresearchgate.net Montmorillonite K-10 has been successfully used to catalyze the reaction between aldehydes and diols to form 1,3-dioxolanes and, by extension, 1,3-dioxanes. nih.gov
Organic Acids : Weaker organic acids have also been utilized as catalysts. For instance, gluconic acid aqueous solution has been reported as an effective and reusable solvent and catalyst for related syntheses. clockss.org While highly efficient for certain substrates, its effectiveness can be context-dependent, with other organic acids like acetic acid and oxalic acid sometimes displaying lower efficiency in comparison. clockss.org
Other Heterogeneous Catalysts : A range of other solid acid catalysts have been explored. Mesoporous materials like ZnAlMCM-41 have shown very high selectivity in the synthesis of 4-phenyl-1,3-dioxane via the Prins cyclization. rsc.org Additionally, acidic ion-exchange resins are also viable catalysts for producing 1,3-dioxanes. google.comnih.gov
| Catalyst | Substrate Example | Conditions | Yield | Reference |
| Montmorillonite K-10 | Salicylaldehyde + Diols | Trimethyl orthoformate, CH₂Cl₂, rt | Good yields | nih.gov |
| Gluconic Acid | Benzaldehyde + 1,3-dioxane-4,6-dione | Aqueous solution, rt | 92% | clockss.org |
| ZnAlMCM-41 | Styrene + Paraformaldehyde | 1,2-dichloroethane, 80°C | High selectivity | rsc.org |
Solvent Systems and Reaction Efficiency
The choice of solvent significantly impacts the efficiency of 1,3-dioxane synthesis. The ideal solvent should be inert to the reaction conditions and facilitate the efficient removal of water.
Azeotropic Distillation : Toluene is a classic solvent for this purpose, as it forms a low-boiling azeotrope with water, allowing for continuous water removal using a Dean-Stark trap, thereby driving the equilibrium towards product formation. organic-chemistry.org Other non-polar organic solvents can also be used. clockss.org
Solvent-Free Conditions : An increasingly popular, environmentally friendly approach is to conduct the reaction under solvent-free (neat) conditions. researchgate.netresearchgate.net This method minimizes waste, simplifies the work-up procedure, and can reduce reaction times. The reaction is typically performed by mixing the reactants with a catalyst, often a solid acid catalyst, and heating. Bismuth triflate and indium triflate have been used to mediate acetalization reactions under solvent-free conditions. acs.org
Alternative and Green Solvents : The efficiency of the reaction is influenced by solvent polarity. Polar protic solvents like ethanol (B145695) and water, as well as bio-based solvents like glycerol (B35011) and gluconic acid aqueous solutions, have been shown to significantly improve yields in certain Knoevenagel-Michael addition reactions leading to dioxane derivatives. clockss.org In contrast, polar aprotic solvents such as DMF and DMSO may offer only sluggish improvements. clockss.org The use of minimal quantities of solvents like dimethyl sulfoxide (B87167) on a rotary evaporator has also been reported as an efficient method. organic-chemistry.org Dioxane itself is sometimes used as a solvent in related organic reactions. acs.orgacs.orgacs.org
| Condition | Solvent | Catalyst Example | Key Advantage | Reference |
| Azeotropic Removal | Toluene | p-Toluenesulfonic acid | Efficient water removal, drives equilibrium. | organic-chemistry.org |
| Solvent-Free | None | Bismuth triflate | Green, reduced waste, simple work-up. | acs.org |
| Green Solvent | Gluconic acid (aq) | Gluconic acid | Bio-based, recyclable, high yield. | clockss.org |
Chemical Reactivity and Transformative Chemistry
Core Reactivity Patterns of 1,3-Dioxane (B1201747) Ring Systems
The 1,3-dioxane ring, a six-membered cyclic acetal (B89532), is generally characterized by its stability under neutral and basic conditions. thieme-connect.de This stability makes it a valuable protecting group for 1,3-diols and carbonyl compounds in organic synthesis. thieme-connect.deorganic-chemistry.org However, the ring is susceptible to cleavage under acidic conditions and can participate in various ring-opening reactions. thieme-connect.deresearchgate.net
Oxidation Reactions
While the 1,3-dioxane ring is typically stable towards many oxidizing agents, oxidative reactions often lead to ring opening. thieme-connect.de For instance, the oxidation of acetals can yield corresponding esters. An efficient method for this transformation involves molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) and Co(OAc)₂. This process can convert cyclic acetals, including 1,3-dioxanes, into hydroxy alkyl esters. Another approach uses m-chloroperoxybenzoic acid (mCPBA) to achieve a similar oxidative cleavage, yielding hydroxy esters in good yields.
In specific contexts, such as carbohydrate chemistry, oxidative ring openings are used strategically. For example, the RuCl₃-NaIO₄ system has been employed for the regioselective opening of benzylidene acetals, a type of 1,3-dioxane derivative. researchgate.net The nature of the products from oxidative ring openings is diverse, offering significant synthetic utility. researchgate.net
Reduction Reactions
Reductive cleavage is a more common transformation for 1,3-dioxane rings, typically yielding an alcohol and an ether. researchgate.net These reactions are generally induced by Lewis or Brønsted acid activation of an acetal oxygen, which facilitates the formation of an intermediate oxocarbenium ion, followed by hydride attack. researchgate.net
A variety of reducing agents can be employed, often in combination with a Lewis acid. For example, lithium aluminium hydride (LiAlH₄) in the presence of aluminium chloride (AlCl₃) is effective for the hydrogenolysis of 1,3-dioxanes to yield hydroxy ethers. Studies have shown that 1,3-dioxanes reduce more slowly than their five-membered 1,3-dioxolane (B20135) counterparts, a difference attributed to the higher energy required to achieve the planar oxocarbenium ion transition state from the stable chair conformation of the dioxane. Other common reagents for reductive ring opening include diisobutylaluminium hydride (DIBALH) and sodium cyanoborohydride (NaBH₃CN) with an acid catalyst like BF₃·OEt₂. researchgate.net The regioselectivity of these reductions is often dependent on the specific reagents and the steric and electronic environment of the dioxane ring. researchgate.net
Substitution Reactions (e.g., Halogenation, Nitration)
Direct substitution on the carbon atoms of the 1,3-dioxane ring, such as halogenation or nitration, is not a common reaction pathway. The C-H bonds of the dioxane ring are generally unreactive towards electrophilic substitution. Reactions like halogenation or nitration typically require harsh conditions (e.g., radical or strongly acidic environments) that would likely lead to the decomposition or ring-opening of the acid-sensitive acetal. thieme-connect.de
Literature on the direct halogenation or nitration of the parent 1,3-dioxane ring is scarce, suggesting that such transformations are synthetically challenging and not commonly employed. Instead, substituted dioxanes are almost exclusively prepared by the condensation of a substituted 1,3-diol with a carbonyl compound. wikipedia.org There are instances of reactions on other parts of a molecule containing a 1,3-dioxane, where the dioxane serves as a stable protecting group. For example, a direct fluorination using N-fluorobenzenesulfonimide (NFSI) has been performed on an isoxazole (B147169) ring that was substituted with a 1,3-dioxane-containing fragment, leaving the dioxane ring itself intact. academie-sciences.frresearchgate.net
Reactions Involving the 4-Methylphenyl Substituent
The 4-methylphenyl (p-tolyl) group attached to the dioxane ring offers additional sites for chemical transformation. The reactivity of this group is analogous to that of toluene, featuring two main types of reactions: reactions on the aromatic ring and reactions at the benzylic methyl group.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com The tolyl group is activated towards electrophilic attack, and the substituent already on the ring (the dioxane) will direct incoming electrophiles. The oxygen atom at the benzylic position (C4 of the dioxane ring) is an ortho, para-directing group. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the point of attachment to the dioxane ring. However, the steric bulk of the dioxane ring might favor substitution at the less hindered ortho position. Typical conditions for these reactions, such as the use of strong acids (e.g., H₂SO₄ in nitration), must be chosen carefully to avoid the cleavage of the acid-labile dioxane ring. thieme-connect.delibretexts.org
Benzylic Oxidation: The methyl group of the 4-methylphenyl substituent is susceptible to oxidation, similar to the methyl group of toluene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. Milder or more selective reagents can be used to achieve partial oxidation to an aldehyde or alcohol. The stability of the 1,3-dioxane ring under the specific oxidative conditions would be a critical factor for the success of such a transformation.
Reactions of 1,3-Dioxane-4,6-Diones
A related and highly reactive class of compounds is the 1,3-dioxane-4,6-diones. The most well-known member is 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. wikipedia.org These compounds are notable for the high acidity of the C5 protons, making them excellent nucleophiles in various carbon-carbon bond-forming reactions.
Knoevenagel Condensation Pathways
One of the most characteristic reactions of 1,3-dioxane-4,6-diones is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the active methylene (B1212753) compound (the dione) to an aldehyde or ketone, followed by dehydration to form a new carbon-carbon double bond. wikipedia.orgtandfonline.com
The reaction is typically catalyzed by a weak base, such as piperidine. tandfonline.comtandfonline.com The base facilitates the deprotonation of the highly acidic C5 position of the 1,3-dioxane-4,6-dione (B14002328) to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of an aldehyde. The subsequent elimination of a water molecule yields a benzylidene or alkylidene derivative. tandfonline.com These products, such as 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, are versatile intermediates in organic synthesis. clockss.org
The Knoevenagel condensation of various aromatic aldehydes with Meldrum's acid proceeds efficiently under various conditions, including the use of ionic liquids or catalysts like boric acid, to produce the corresponding arylidene derivatives in high yields. researchgate.netmdpi.com
| Aldehyde Reactant | Dione Reactant | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Meldrum's acid | Piperidine, Benzene, rt | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Good |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol (B145695) | 5-(2-Methoxybenzylidene)thiobarbituric acid | Not specified |
| Various aromatic aldehydes | Meldrum's acid | [bmim]BF₄, Piperidine, rt | Corresponding arylidene Meldrum's acids | High |
| 4-Chlorobenzaldehyde | Cyclohexane-1,3-dione | Methanol, rt, catalyst-free | 2,2'-(4-Chlorophenylmethylene)bis(cyclohexane-1,3-dione) | 88 |
| 4-Formylphenyl-β-D-glucoside (acetylated) | Meldrum's acid | N-methylimidazole trifluoromethyl sulfonate | 5-(4-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl))benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 76-84 |
Michael Addition Reactions
The Michael addition is a widely utilized carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). wikipedia.org Typical Michael donors are stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, malonates, or nitroalkanes, while common acceptors include enones, enals, and acrylates. wikipedia.orglibretexts.org
The compound 4-(4-methylphenyl)-1,3-dioxane itself does not possess the structural features to act as either a standard Michael donor or acceptor. It lacks an activated α,β-unsaturated system required for a Michael acceptor and does not have sufficiently acidic protons to readily form a stabilized carbanion to act as a Michael donor under typical basic conditions. The 1,3-dioxane ring is generally stable under the basic or neutral conditions often employed for Michael additions. thieme-connect.de
However, derivatives of 1,3-dioxane can be involved in Michael additions. For instance, Knoevenagel condensation of an aldehyde with a 1,3-dioxane-4,6-dione (a derivative of Meldrum's acid) can be followed by a Michael addition. clockss.org In such cases, the 1,3-dioxane ring is part of the Michael donor, but the reactivity is due to the highly acidic methylene protons between the two carbonyl groups, not the dioxane ring itself.
While no specific studies detailing the participation of this compound in Michael addition reactions have been found, it is conceivable that this moiety could be present as a substituent in a larger molecule that undergoes such a reaction. In that context, the this compound group would likely act as a sterically bulky, non-reactive spectator, provided the reaction conditions are not strongly acidic, which would cleave the acetal.
A hypothetical scenario could involve a Michael acceptor bearing the this compound as a substituent. The outcome of such a reaction would be influenced by the steric hindrance imposed by the substituent.
Table 1: Hypothetical Michael Addition with a this compound-Substituted Acceptor
| Michael Acceptor | Michael Donor | Base/Catalyst | Solvent | Product |
| (E)-4-(4-(4-methylphenyl)-1,3-dioxan-2-yl)but-3-en-2-one | Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(3-oxo-1-(4-(4-methylphenyl)-1,3-dioxan-2-yl)butyl)malonate |
| 2-(4-(4-methylphenyl)-1,3-dioxan-2-yl)acrylonitrile | 2-Nitropropane | DBU | THF | 3-(4-(4-methylphenyl)-1,3-dioxan-2-yl)-2-methyl-2-nitropropanenitrile |
This table is illustrative and based on general principles of the Michael reaction, as specific experimental data for these reactions involving this compound is not available in the surveyed literature.
Interactions with Specialized Reagents (e.g., Alkylidene Phosphoranes)
Alkylidene phosphoranes, commonly known as Wittig reagents, are organophosphorus ylides used in the Wittig reaction to convert aldehydes and ketones into alkenes. libretexts.orgwikipedia.org The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding an alkene and a phosphine (B1218219) oxide. libretexts.org
The 1,3-dioxane moiety in this compound is an acetal. Acetals are known to be stable under the basic or neutral conditions typically required for the generation and reaction of Wittig reagents. thieme-connect.de Therefore, this compound is not expected to react directly with alkylidene phosphoranes as it lacks the necessary aldehyde or ketone functional group.
Research in organic synthesis has utilized the stability of acetals in the presence of Wittig reagents. It is possible to have a molecule containing both an acetal and a carbonyl group, and the Wittig reagent will react selectively with the carbonyl group, leaving the acetal intact. mcmaster.ca Furthermore, Wittig reagents themselves can be prepared with acetal-protected carbonyl groups, which can then be used in subsequent reactions. mcmaster.ca
While there is no direct literature on the reaction of this compound with alkylidene phosphoranes, we can infer the expected outcome based on the known reactivity of 1,3-dioxanes. Any reaction would likely require prior transformation of the 1,3-dioxane. For instance, acidic hydrolysis of the this compound would generate 4-methylbenzaldehyde (B123495) and propane-1,3-diol. The resulting aldehyde could then readily undergo a Wittig reaction.
Table 2: Hypothetical Wittig Reaction Following Deprotection of a this compound Derivative
| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Product |
| 2-Formyl-4-(4-methylphenyl)-1,3-dioxane | Aqueous Acid (e.g., HCl) | Methylenetriphenylphosphorane (Ph3P=CH2) | This compound-2-carbaldehyde | 2-Ethenyl-4-(4-methylphenyl)-1,3-dioxane |
| This compound | Aqueous Acid (e.g., H2SO4) | Ethyl(triphenyl)phosphonium bromide / n-BuLi | 4-Methylbenzaldehyde | 1-Ethenyl-4-methylbenzene (4-Vinyltoluene) |
This table presents a hypothetical reaction sequence. The Wittig reaction itself does not occur on the intact 1,3-dioxane ring but on a carbonyl group that could be masked as or derived from it.
Structural Characterization and Stereochemical Investigations
Conformational Analysis of 1,3-Dioxane (B1201747) Ring Systems with Aromatic Substituents
The 1,3-dioxane ring, similar to cyclohexane, is not planar and adopts various non-planar conformations to minimize steric and torsional strain. The presence of a bulky aromatic substituent, such as the 4-methylphenyl group, significantly influences the conformational equilibrium of the ring.
Like cyclohexane, the most stable conformation for the 1,3-dioxane ring is the chair form. thieme-connect.de In this conformation, substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com
In the case of 4-substituted 1,3-dioxanes, a similar equilibrium exists between the two chair conformers. The substituent can be either in an axial or an equatorial position. The relative stability of these conformers is dictated by the steric bulk of the substituent. researchgate.net For a large substituent like the 4-methylphenyl group, the equatorial orientation is strongly preferred to minimize steric strain arising from interactions with the axial hydrogens at the C2 and C6 positions. libretexts.org This preference for the equatorial position often results in an anancomeric structure, where one conformer is so stable that the other is not significantly populated at room temperature. lew.ro
While the chair conformation is the most stable, other flexible conformations such as the twist-boat and boat forms are also possible. acs.org These conformations are typically higher in energy and represent transition states or local energy minima on the potential energy surface of the ring inversion process. researchgate.netresearchgate.net The energy barrier between the chair and twist-boat forms is influenced by the bond lengths and angles within the ring. The presence of C-O bonds in the 1,3-dioxane ring, which are shorter than C-C bonds, leads to a higher energy difference between the chair and twist conformations compared to cyclohexane. thieme-connect.de Computational studies have been employed to investigate the energies of these flexible forms and the pathways of conformational isomerization. researchgate.netresearchgate.net
The 4-methylphenyl group at the C4 position of the 1,3-dioxane ring exerts a strong directing effect on the ring's conformation. Due to its significant steric bulk, it overwhelmingly favors the equatorial position in the chair conformation to avoid unfavorable 1,3-diaxial interactions. libretexts.org This preference for the equatorial position can be so pronounced that the conformational equilibrium is heavily shifted towards the equatorial conformer.
Furthermore, the orientation of the aromatic ring itself relative to the dioxane ring is a subject of interest. The aryl group can rotate around the C-C bond connecting it to the dioxane ring. Studies on related 2-aryl-1,3-dioxanes have shown that the aromatic ring can adopt different rotational isomers, such as orthogonal or bisectional arrangements, which can influence the magnetic environment of the protons on the dioxane ring, as observed in NMR studies. lew.ro While the 4-(4-methylphenyl) group at the C4 position would also exhibit rotational freedom, its primary influence is the stabilization of the chair conformation with the substituent in the equatorial position.
Stereochemistry and Diastereomeric Control in 1,3-Dioxane Synthesis
The synthesis of 1,3-dioxanes from prochiral starting materials can lead to the formation of stereoisomers. Controlling the stereochemical outcome of these reactions is a key aspect of their synthetic utility.
The synthesis of 4-(4-methylphenyl)-1,3-dioxane and its derivatives often involves the reaction of a 1,3-diol with an aldehyde or ketone, or the Prins reaction between an alkene and formaldehyde (B43269). researchgate.net When substituted 1,3-diols or aldehydes are used, the formation of diastereomers is possible. For instance, the reaction of a chiral 1,3-diol with 4-methylbenzaldehyde (B123495) would lead to the formation of diastereomeric 1,3-dioxanes.
The stereochemical outcome of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. For example, in the synthesis of 4,6-disubstituted-1,3-dioxanes, cis and trans diastereomers can be formed. The relative stability of these diastereomers, and thus the final product ratio under thermodynamic control, is determined by the steric requirements of the substituents. Generally, the diastereomer with the bulky substituents in equatorial positions is favored. nih.gov The development of stereocontrolled synthetic methods is crucial for obtaining specific stereoisomers for further applications. nih.gov
Determining the absolute configuration of chiral centers in this compound derivatives is essential for understanding their stereochemical properties and for applications where a specific enantiomer is required. Several methods can be employed for this purpose.
X-ray crystallography is a powerful technique that can provide the unambiguous three-dimensional structure of a crystalline compound, thereby establishing its absolute configuration. wikipedia.org This method requires the formation of single crystals of suitable quality.
In the absence of suitable crystals, spectroscopic methods combined with chemical correlation can be used. Nuclear Magnetic Resonance (NMR) techniques, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms, which can be used to deduce the relative stereochemistry and, in some cases, the absolute configuration if a chiral center of known configuration is present in the molecule. researchgate.netmdpi.com Chiral shift reagents can also be used in NMR to differentiate between enantiomers. wikipedia.org
Furthermore, the absolute configuration can be determined by chemical correlation, which involves converting the compound of unknown configuration into a compound of known configuration through a series of stereochemically well-defined reactions. researchgate.net Chromatographic methods, such as chiral High-Performance Liquid Chromatography (HPLC), can be used to separate enantiomers and, when coupled with other techniques, can aid in the assignment of absolute configuration. researchgate.netnih.gov
Spectroscopic and Diffraction Methodologies for Structural Elucidation
The elucidation of the precise molecular architecture of this compound relies on a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and spatial relationships of atoms, Infrared (IR) spectroscopy identifies functional groups, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Single Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of the solid-state structure.
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletons of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum exhibits distinct signals corresponding to the aromatic protons of the p-tolyl group, the protons on the dioxane ring, and the methyl group protons. The protons on the six-membered dioxane ring often show complex splitting patterns due to geminal and vicinal coupling. The bulky 4-methylphenyl group is expected to preferentially occupy the equatorial position in the dominant chair conformation of the dioxane ring. The signals for the axial and equatorial protons at positions 2, 5, and 6 are therefore chemically non-equivalent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (2H) | ~7.25 | d | Protons ortho to the dioxane substituent. |
| Aromatic (2H) | ~7.15 | d | Protons meta to the dioxane substituent. |
| H-2ax, H-2eq | ~5.20, ~4.80 | d, d | Methylene (B1212753) protons between two oxygens. |
| H-4a | ~4.50 | dd | Benzylic proton on the dioxane ring. |
| H-6eq | ~4.20 | ddd | |
| H-6ax | ~3.80 | ddd | |
| H-5eq | ~2.00 | m | |
| H-5ax | ~1.60 | m |
Note: Predicted values are based on typical ranges for substituted 1,3-dioxanes and related structures. Actual values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to molecular symmetry, fewer signals than the total number of carbon atoms may be observed. For this compound, with 11 carbon atoms, distinct signals are expected for the methyl carbon, the four unique aromatic carbons, and the four carbons of the dioxane ring.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Dioxane) | ~80.0 |
| C-6 (Dioxane) | ~67.0 |
| C-2 (Dioxane) | ~94.0 |
| C-5 (Dioxane) | ~35.0 |
| Aromatic C (quaternary, C-1') | ~138.0 |
| Aromatic C (quaternary, C-4') | ~137.5 |
| Aromatic C (C-2', C-6') | ~129.0 |
| Aromatic C (C-3', C-5') | ~126.0 |
Note: Predicted values are based on typical ranges for substituted 1,3-dioxanes and related structures. Actual values may vary.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments are crucial for confirming the stereochemistry, particularly the conformation of the dioxane ring. By irradiating specific protons, it is possible to observe through-space interactions with nearby protons. For instance, an NOE enhancement between the axial proton at C-4 (H-4a) and the axial protons at C-2 and C-6 would provide strong evidence for the chair conformation and the specific spatial arrangement of these atoms. This technique is instrumental in confirming the equatorial orientation of the large p-tolyl substituent.
Homonuclear Decoupling
In ¹H NMR, homonuclear decoupling experiments can simplify complex spectra. The dioxane ring protons exhibit significant spin-spin coupling, leading to overlapping multiplets. By irradiating a specific proton, its coupling to other protons is removed, causing their signals to collapse into simpler patterns (e.g., a doublet of doublets becomes a doublet). This technique helps to identify coupled spin systems and facilitates the unambiguous assignment of each proton in the dioxane ring.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is characterized by absorptions from the C-O ether linkages, aromatic C=C bonds, and both aromatic and aliphatic C-H bonds.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2990-2850 | C-H Stretch | Aliphatic C-H |
| 1615, 1515 | C=C Stretch | Aromatic Ring |
| 1140-1070 | C-O Stretch | Cyclic Ether |
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact conformation of the molecule in the solid state.
For this compound, SCXRD analysis would be expected to confirm:
The chair conformation of the 1,3-dioxane ring.
The equatorial orientation of the 4-methylphenyl substituent to minimize steric hindrance.
Precise bond lengths and angles for the entire molecule.
Intermolecular interactions, such as van der Waals forces or C-H···π stacking, that dictate the crystal packing arrangement.
While a specific crystal structure for this exact compound is not widely published, data from analogous 4-aryl-1,3-dioxanes consistently show these conformational preferences.
Typical Bond Parameters for a Substituted 1,3-Dioxane Ring
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
|---|---|---|---|
| C-O | 1.41 - 1.43 | O-C-O | 110 - 112 |
| C-C | 1.51 - 1.53 | C-O-C | 111 - 113 |
Note: These are generalized values and would be precisely determined by SCXRD for the specific compound.
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of the compound. Elemental analysis determines the percentage composition of elements (carbon, hydrogen, oxygen), which verifies the empirical and molecular formula.
Elemental Analysis
For the molecular formula C₁₁H₁₄O₂, the elemental composition is calculated as follows:
Molecular Weight: 178.23 g/mol
Calculated Elemental Composition for C₁₁H₁₄O₂
| Element | Mass ( g/mol ) | Total Mass | Percentage |
|---|---|---|---|
| Carbon (C) | 12.011 x 11 | 132.121 | 74.13% |
| Hydrogen (H) | 1.008 x 14 | 14.112 | 7.92% |
Mass Spectrometry
In the mass spectrum, the molecular ion peak ([M]⁺) would appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern gives clues to the molecule's structure. Key fragmentations for this compound would likely involve the cleavage of the dioxane ring and the loss of stable neutral molecules or radicals.
Predicted Major Fragment Ions in the Mass Spectrum
| m/z | Ion Structure/Fragment | Notes |
|---|---|---|
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion ([M]⁺) |
| 177 | [M-H]⁺ | Loss of a hydrogen radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a tolyl group. |
| 88 | [C₄H₈O₂]⁺ | Loss of toluene. |
Theoretical and Computational Studies of 4 4 Methylphenyl 1,3 Dioxane
Quantum Chemical Approaches to Conformational Energetics
Ab initio and Density Functional Theory (DFT) methods are cornerstones of computational chemistry for studying molecular structures and energies. For derivatives of 1,3-dioxane (B1201747), these calculations have been instrumental in understanding their conformational behavior.
Hartree-Fock (HF) Theory: This foundational ab initio method provides a good initial approximation of the electronic structure and geometry of molecules. Studies on related compounds, such as 4-methyl-1,3-dioxane (B1663929), have utilized HF theory with various basis sets (e.g., STO-3G, 3-21G, 6-31G(d)) to map out the potential energy surface and identify the principal equatorial and axial chair conformers, as well as various twist and boat forms. researchgate.net For 1,3-dioxane itself, HF calculations have shown the chair conformer to be significantly more stable than the 2,5-twist conformer. researchgate.net
Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, which is neglected in the HF approximation, MP2 theory is often employed. This method generally provides more accurate energy differences between conformers. For instance, in studies of 1,3-dioxane, MP2 calculations have been used to refine the energy differences between the chair and twist conformers, yielding results that are in good agreement with experimental values. researchgate.net
Density Functional Theory (DFT): DFT methods, particularly those using hybrid functionals like B3LYP, have become the workhorse for computational studies of organic molecules due to their balance of accuracy and computational cost. The B3LYP functional, combined with appropriate basis sets (e.g., 6-31G*, 6-311++G(d,p)), has been successfully used to investigate the geometries, vibrational frequencies, and relative energies of various conformers of substituted 1,3-dioxanes. tandfonline.comeuroasiajournal.org For 1,3-dioxane, DFT calculations have provided stability differences between conformers that are consistent with other high-level methods. researchgate.net It is expected that DFT calculations on 4-(4-methylphenyl)-1,3-dioxane would accurately predict the energetic preference for the equatorial conformer over the axial one, taking into account the steric and electronic effects of the tolyl group.
A comparative table of computational methods used for similar dioxane derivatives is presented below:
| Computational Method | Basis Set(s) | Key Findings for Dioxane Derivatives |
| Hartree-Fock (HF) | STO-3G, 3-21G, 6-31G(d) | Identified chair and twist conformers as minima on the potential energy surface. researchgate.net |
| Møller-Plesset (MP2) | 6-31G(d) | Provided refined energy differences between conformers, accounting for electron correlation. researchgate.net |
| Density Functional (B3LYP) | 6-31G*, 6-311++G(d,p) | Accurately predicted geometries and relative stabilities of various conformers. tandfonline.comeuroasiajournal.org |
The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For cyclic molecules like this compound, the PES reveals the low-energy pathways for conformational interconversion, such as ring inversion.
Computational studies on the parent 1,3-dioxane and its substituted derivatives, including 4-methyl-1,3-dioxane and 4-phenyl-1,3-dioxane (B1205455), have elucidated these pathways. researchgate.netresearchgate.netepa.gov The principal minima on the PES correspond to the chair conformers with the substituent in either an equatorial or axial position. The interconversion between these chair forms typically proceeds through higher-energy twist-boat and boat transition states.
For 4-phenyl-1,3-dioxane, a close analog, non-empirical quantum chemical calculations have identified six energetically distinct pathways for the isomerization of the equatorial and axial chair forms. epa.gov A similar complexity would be expected for the potential energy surface of this compound, with the methyl group on the phenyl ring subtly modulating the energy barriers and the relative energies of the transition states. The mapping of the PES is crucial for understanding the dynamics of the molecule and the rates of conformational change.
Quantum chemical calculations can be used to determine the thermodynamic properties of different conformers, such as their relative enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG). These values are essential for predicting the equilibrium populations of conformers at a given temperature.
For 1,3-dioxane, ab initio and DFT calculations have been used to compute these thermodynamic parameters. researchgate.net The calculated free energy difference between the chair and twist conformers provides a quantitative measure of their relative populations. Studies on 5-aryl-1,3-dioxanes have shown that electronic effects of substituents on the phenyl ring can significantly influence the conformational free energy. nih.gov Electron-withdrawing groups tend to decrease the conformational energy of the aryl group, while electron-donating groups, such as the methyl group in this compound, would be expected to increase it. nih.gov
The following table illustrates the type of thermodynamic data that can be obtained from computational studies, using the example of the chair-to-twist isomerization of 1,3-dioxane. researchgate.net
| Thermodynamic Parameter | Value (kcal/mol) at 298 K | Method |
| ΔG | 4.85 ± 0.08 | MP2 |
| ΔG | 5.14 ± 0.08 | DFT |
These data indicate a strong preference for the chair conformation. For this compound, similar calculations would quantify the energetic preference for the equatorial orientation of the 4-methylphenyl group.
Computational Investigations of Electronic Structure
Beyond conformational energetics, computational methods provide a detailed picture of the electronic distribution within the molecule, which is key to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl group, while the LUMO would likely be distributed over the antibonding orbitals of the dioxane ring and the aromatic system. DFT calculations, such as those employing the B3LYP functional, are commonly used to compute and visualize the FMOs. euroasiajournal.org
The table below presents typical FMO data that would be obtained from a DFT study. The values are hypothetical for this compound and are for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the 4-methylphenyl ring, indicating its role as the primary site for electrophilic attack. |
| LUMO | -0.8 | Distributed over the dioxane and phenyl rings, representing the region for nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 | Suggests high kinetic stability. |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, can have a significant impact on molecular stability and conformation.
The following table summarizes the types of information that can be gleaned from an NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) | Implication |
| LP(1) O1 | σ(C2-O3) | High | Anomeric effect, stabilization of the chair form. |
| LP(1) O3 | σ(C2-O1) | High | Anomeric effect, stabilization of the chair form. |
| σ(C-H) | σ*(C-O) | Moderate | Hyperconjugative interactions influencing bond lengths and angles. |
Molecular Electrostatic Potential Surfaces (MEPS)
The Molecular Electrostatic Potential Surface (MEPS) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. It is calculated by determining the electrostatic potential at various points on the electron density surface of a molecule. This potential represents the net electrical effect of the molecule's nuclei and electrons, providing a map of its electrophilic and nucleophilic regions.
In the case of this compound, the MEPS would reveal key features about its reactivity. The oxygen atoms of the 1,3-dioxane ring are expected to be regions of high electron density, depicted as red or yellow on a typical MEPS map. These areas represent the most negative potential and are thus susceptible to electrophilic attack. Conversely, the hydrogen atoms and the regions around the methyl group on the phenyl ring would exhibit a more positive potential, shown in blue, indicating their electrophilic character.
| Molecular Region | Predicted Electrostatic Potential | Interpretation |
| Oxygen Atoms (Dioxane Ring) | High Negative Potential | Nucleophilic centers, potential sites for electrophilic attack and hydrogen bond acceptance. |
| Hydrogen Atoms (Dioxane Ring) | Moderate Positive Potential | Mildly electrophilic character. |
| Phenyl Ring | Variable Potential | The aromatic ring itself creates a region of pi-electron density, while the attached methyl group can slightly alter this distribution. |
| Methyl Group (on Phenyl Ring) | Slight Positive Potential | Contributes to the overall electronic character of the phenyl group. |
These predictions, derived from the general principles of MEPS analysis, would require confirmation through specific quantum chemical calculations for this compound.
Molecular Dynamics Simulations in Conformational Research
The conformational flexibility of the 1,3-dioxane ring is a critical aspect of its chemistry. Molecular Dynamics (MD) simulations offer a powerful method to explore the various conformations that this compound can adopt and the energetic barriers between them. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
For this compound, MD simulations would typically be used to investigate the equilibrium between different chair and boat conformations of the dioxane ring, as well as the rotational freedom of the 4-methylphenyl substituent. The simulations can reveal the most stable conformations and the pathways for conformational changes. This information is crucial for understanding the molecule's physical properties and how its shape influences its biological activity or chemical reactivity.
A typical MD simulation study would involve placing the molecule in a simulated environment, such as a solvent box, and then running the simulation for a sufficient length of time to observe conformational transitions. The resulting trajectory can be analyzed to determine various properties, including:
Conformational Preferences: Identifying the most populated conformational states.
Transition Rates: Calculating the rate at which the molecule switches between different conformations.
Thermodynamic Properties: Estimating the relative free energies of different conformers.
The findings from MD simulations can be summarized in a table illustrating the key conformational parameters.
| Conformational Feature | Parameter Investigated via MD | Significance |
| Dioxane Ring Pucker | Dihedral angles within the ring | Determines the chair, boat, or twist-boat conformation. |
| Substituent Orientation | Dihedral angle of the C-C bond connecting the phenyl group to the dioxane ring | Defines the axial or equatorial position of the substituent and its rotational orientation. |
| Interconversion Barriers | Energy profiles along conformational transition pathways | Indicates the flexibility of the molecule and the ease of conformational change. |
While specific MD simulation data for this compound is not detailed in the available literature, the methodology described is standard for the conformational analysis of 1,3-dioxane derivatives. researchgate.net Such studies are essential for a comprehensive understanding of the structure-property relationships in this class of compounds.
Advanced Applications in Organic Synthesis and Materials Science
Role as Building Blocks in Organic Synthesis
The structural framework of 4-(4-Methylphenyl)-1,3-dioxane makes it an ideal building block for the strategic construction of more elaborate molecular architectures. Its synthesis is often achieved via the Prins reaction, an acid-catalyzed condensation between an alkene (p-methylstyrene) and formaldehyde (B43269), establishing it as an accessible intermediate from common petrochemical precursors. researchgate.netmsmt.cz
As a precursor, this compound holds latent functionality. The dioxane moiety acts as a protected form of a 1,3-diol, which can be revealed later in a synthetic sequence. More significantly, the entire structure can be used to introduce a specific three-carbon unit into a target molecule.
A key synthetic application involves the reductive opening of the dioxane ring. Using lithium metal in the presence of an electron acceptor, 4-aryl-1,3-dioxanes can be cleaved to form functionalized organolithium intermediates. These intermediates can then react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. Subsequent hydrolysis yields 3-aryl-3-substituted-propan-1-ols, demonstrating the dioxane's role as a versatile synthon for complex alcohol derivatives. chim.it This strategy transforms a simple cyclic acetal (B89532) into a highly adaptable tool for carbon chain extension and functionalization.
Table 1: Reductive Opening of 4-Aryl-1,3-Dioxanes
| Starting Material | Reagents | Intermediate | Final Product Type | Ref |
|---|
The utility of this compound as an intermediate is highlighted by its position in multi-step reaction pathways. The Prins reaction itself is the first step, converting simple alkenes into these more complex cyclic structures. researchgate.net These dioxanes can then be carried through several synthetic transformations before the ring is ultimately cleaved or modified.
For example, the stability of the dioxane ring allows for chemical modifications on the aryl moiety or other parts of a larger molecule without disturbing the protected diol. At a later stage, the dioxane can be hydrolyzed under acidic conditions to liberate the 1,3-diol, or reductively cleaved as described previously to forge new bonds. chim.it This "protect-transform-deprotect/cleave" strategy is fundamental in multi-step organic synthesis, enabling chemists to manage complex functional group interconversions efficiently. While not documented for a blockbuster drug, this principle is widely applied in the synthesis of fine chemicals and biologically active compounds where precise control over the molecular structure is required.
Contribution to Novel Materials Development
The physical and chemical properties of this compound also lend themselves to applications in materials science, particularly in the formulation and synthesis of polymers.
Research has identified 4-phenyl-1,3-dioxane (B1205455), a close analog, as a valuable component in the polymer industry. It is utilized as a high-boiling point solvent, a plasticizer to increase the flexibility of materials, a curing agent for resins, and a pigment dispersant. researchgate.net Furthermore, it can be employed directly in the production of plastic polymers as both a monomer and an additive. researchgate.net The presence of the p-methyl group in this compound would be expected to fine-tune these properties, potentially enhancing solubility in nonpolar matrices or altering the thermal characteristics of the resulting polymer.
While the formation of cyclic ketene (B1206846) acetals for radical ring-opening polymerization is a known strategy for creating degradable polymers, this application is more commonly associated with 1,3-dioxolanes (the five-membered ring analogs) and is not a widely documented pathway for 1,3-dioxane (B1201747) systems like this compound.
The development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), often relies on rigid molecular scaffolds that incorporate aromatic units to facilitate charge transport and luminescence. The 4-aryl-1,3-dioxane structure contains both a rigid heterocyclic ring and a tunable aromatic group. While direct applications of this compound as a primary scaffold for optoelectronic materials are not extensively reported in the literature, its structural motifs are relevant. The combination of a phenyl group, which is a fundamental component in many organic electronic materials, with a stable, non-conjugated dioxane linker presents possibilities for creating 3D molecular architectures. This area remains a potential field for future exploration, where the dioxane scaffold could be used to control the spatial arrangement and intermolecular interactions of electronically active groups.
Development of Chiral Auxiliaries and Ligands Based on 1,3-Dioxane Scaffolds
One of the most advanced areas of application for the 1,3-dioxane framework is in asymmetric synthesis. By preparing enantiomerically pure versions of substituted 1,3-dioxanes, these molecules can be used to control the stereochemical outcome of chemical reactions.
The enantioselective synthesis of chiral 1,3-dioxanes can be achieved through methods like organocatalytic kinetic resolution of precursor alcohols. researchgate.net Once obtained in high enantiomeric purity, these chiral scaffolds become valuable tools. Studies have shown that for catalysts derived from related structures, the presence of an aromatic substituent at the C4 position of the ring is crucial for achieving high levels of asymmetric induction, making this compound an ideal candidate for such development. lboro.ac.uk
These chiral 1,3-dioxane frameworks can be incorporated into ligands for metal-catalyzed reactions. For instance, ruthenium catalysts bearing ligands that include a 1,3-dioxane unit have been developed for the enantioselective synthesis of P-stereogenic phosphines. acs.org Although the enantioselectivity was moderate in the specific case of a 1,3-dioxane-based ligand compared to its 1,3-dioxolane (B20135) counterpart, it established the principle that these scaffolds can operate in a chiral catalytic environment. acs.org The development of new chiral amine moieties, which are key components of widely used phosphoramidite (B1245037) ligands, has also been linked to the enantioselective conjugate addition to 1,3-dioxane-based acceptors. bac-lac.gc.ca This demonstrates the integral role of the dioxane structure in modern asymmetric catalysis.
Table 2: Applications of 1,3-Dioxane Scaffolds in Asymmetric Synthesis
| Application | Method | Key Feature of Dioxane | Ref |
|---|---|---|---|
| Chiral Building Block | Kinetic resolution via organocatalysis | Enantioselective formation of the 1,3-dioxane ring | researchgate.net |
| Chiral Ligand Component | Ruthenium-catalyzed asymmetric alkylation | 1,3-dioxane moiety as part of a larger chiral ligand | acs.org |
| Asymmetric Reaction Media | Enantioselective conjugate addition to Meldrum's acid acceptors | The 1,3-dioxane-4,6-dione (B14002328) framework acts as the electrophile | bac-lac.gc.ca |
| Catalyst Design | Asymmetric epoxidation | Aromatic C4-substituent on the dioxane backbone is vital for enantioselectivity | lboro.ac.uk |
Q & A
Q. What are the common synthetic routes for 4-(4-Methylphenyl)-1,3-dioxane?
The compound is synthesized via the Prins reaction , which involves the condensation of formaldehyde with 4-methylstyrene derivatives under controlled conditions. For example, in a reported protocol, the reaction is catalyzed by a Brønsted acid (e.g., H2SO4) in dichloromethane at room temperature, yielding this compound as a colorless solid (mp 74–76°C). Characterization via GC-MS (m/z 178) and NMR spectroscopy (δ 2.34 ppm for the methyl group, δ 7.22–7.32 ppm for aromatic protons) confirms the structure .
Q. How is this compound characterized post-synthesis?
Key techniques include:
- 1H/13C NMR : Assignments of methyl groups (δ ~2.34 ppm), dioxane ring protons (δ 3.80–4.85 ppm), and aromatic protons (δ 7.22–7.32 ppm).
- Elemental Analysis : Confirms empirical formula (C11H14O2) with %C and %H matching theoretical values (e.g., C: 74.13%, H: 7.92%) .
- GC-MS : Identifies molecular ion peaks (m/z 178) and fragmentation patterns.
Q. What are the primary applications of this compound in basic research?
The compound serves as:
- A building block for synthesizing heterocyclic derivatives (e.g., pyridines, oxazoles) via functionalization of the dioxane ring.
- A model system for studying steric and electronic effects in Prins cyclization reactions .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its reactivity?
Computational studies (e.g., B3LYP/6-31G level) reveal that the dioxane ring adopts a chair conformation , with the 4-methylphenyl group occupying an equatorial position to minimize steric strain. This conformation enhances stability during electrophilic substitution reactions. Deviations (e.g., boat conformations) are energetically unfavorable but may transiently form under catalytic conditions, affecting reaction pathways .
Q. What strategies resolve contradictions in reported melting points or yields for this compound?
Discrepancies in physical data (e.g., mp variations) often arise from:
- Purity : Recrystallization solvents (e.g., hexane vs. ethanol) impact crystal packing.
- Reaction Conditions : Catalyst loadings (e.g., H2SO4 vs. Lewis acids) alter reaction kinetics and by-product formation. Systematic reproducibility studies with controlled variables (temperature, solvent polarity) are recommended to standardize protocols .
Q. How can this compound be utilized in materials science?
Derivatives of 1,3-dioxanes are explored as liquid crystal precursors . For instance, substituents like fluorophenyl or cyanophenyl groups (introduced via electrophilic substitution) modify mesophase behavior (e.g., nematic-to-isotropic transitions). Structural analogs in dioxane-based liquid crystals exhibit mesophases at 89.8–109.7°C, suggesting potential for tunable optical materials .
Q. What computational methods are suitable for studying its electronic properties?
Q. What are the challenges in scaling up its synthesis for research applications?
Key issues include:
- By-product Formation : Competing pathways in Prins reactions (e.g., dimerization of aldehydes).
- Catalyst Recovery : Homogeneous acids (e.g., H2SO4) complicate recycling; heterogeneous catalysts (e.g., zeolites) are under investigation.
- Purification : Chromatography-free isolation via fractional crystallization requires optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
